Trimethyl methanetricarboxylate

Description

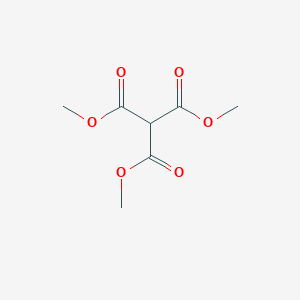

Structure

3D Structure

Properties

IUPAC Name |

trimethyl methanetricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c1-11-5(8)4(6(9)12-2)7(10)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOIMFITGLLJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152177 | |

| Record name | Trimethyl methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-73-8 | |

| Record name | 1,1,1-Trimethyl methanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl methanetricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethyl Methanetricarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl methanetricarboxylate, also known as tricarbomethoxymethane, is a versatile chemical intermediate with significant applications in organic synthesis. Its unique trifunctional structure makes it a valuable building block for the creation of complex molecular architectures, including pharmaceuticals and functional polymers. This technical guide provides an in-depth overview of the synthesis, chemical and physical properties, and key synthetic applications of this compound, presented in a format tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a colorless, crystalline solid at room temperature. A comprehensive summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| CAS Number | 1186-73-8 |

| Molecular Formula | C₇H₁₀O₆ |

| Molecular Weight | 190.15 g/mol |

| Melting Point | 43-45 °C |

| Boiling Point | 128-142 °C at 18 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as methanol, ether, and acetone. |

| Appearance | White crystalline solid |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of the sodium salt of dimethyl malonate with methyl chloroformate in an inert solvent. The following experimental protocol is adapted from a well-established procedure.

Experimental Protocol

Materials:

-

Sodium (13 g, 0.56 gram atom)

-

Dry xylene (400 cc)

-

Dimethyl malonate (69 g, 0.57 mole)

-

Methyl chloroformate (57 g, 0.6 mole)

-

Methyl alcohol

-

Petroleum ether (b.p. 32–45°)

-

Calcium chloride

Equipment:

-

2-liter three-necked flask

-

Upright condenser

-

Separatory funnel

-

Mercury-sealed stirrer

-

Oil bath

Procedure:

-

Preparation of Sodium Methyl Malonate: In a 2-liter three-necked flask equipped with an upright condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g of sodium. Heat the flask in an oil bath until the sodium melts. Stir the mixture to disperse the sodium into fine globules. Gradually add 69 g of dimethyl malonate over 5-10 minutes. A vigorous evolution of hydrogen will occur as sodium methyl malonate precipitates as a pasty mass. Maintain vigorous stirring to prevent caking.

-

Reaction with Methyl Chloroformate: Cool the mixture, and when the temperature reaches approximately 65°C, add 57 g of methyl chloroformate over 5-10 minutes. After the addition is complete, slowly heat the mixture to its boiling point over 15-20 minutes. Maintain boiling and stirring for five hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Add water to fill the flask to about two-thirds of its volume and stir for five minutes. Separate the xylene layer, wash it with water, and dry it over calcium chloride. Filter the solution and distill under reduced pressure.

-

Purification: After removing the xylene, the crude this compound will distill at 128-142°C/18 mmHg. The crude product, which may be semi-solid upon cooling, is purified by recrystallization. Dissolve the crude product in an equal volume of methyl alcohol and cool the solution in a freezing mixture to induce crystallization. Filter the crystals and repeat the cooling process with the mother liquor to obtain subsequent crops of crystals.

-

Final Product: The purified product consists of fine, snow-white crystals with a melting point of 43–45°C. The yield is approximately 40–42 g (40–42% of the theoretical amount).

Synthetic Applications and Logical Workflow

This compound and its diethyl analog are valuable precursors in the synthesis of various heterocyclic compounds, most notably barbiturates. The following diagram illustrates the general synthetic pathway for the formation of barbituric acid from dimethyl malonate, a key starting material for this compound. This represents a fundamental logical workflow in the application of malonic esters in medicinal chemistry.

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis. The detailed experimental protocol provided herein offers a reliable method for its preparation. Its utility as a precursor for more complex molecules, such as barbiturates, underscores its importance in the fields of medicinal chemistry and drug development. The structured presentation of its properties and synthesis is intended to serve as a valuable resource for researchers and scientists in these domains.

Trimethyl Methanetricarboxylate: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of trimethyl methanetricarboxylate.

Physicochemical Properties

This compound, also known as tricarbomethoxymethane, is a tri-ester with the molecular formula C₇H₁₀O₆. It serves as a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₆ | [1] |

| Molecular Weight | 190.15 g/mol | [2] |

| CAS Number | 1186-73-8 | [3] |

| Appearance | Colorless liquid or solid | [4] |

| Melting Point | 43-46.5 °C | [3][5] |

| Boiling Point | 128-142 °C at 18 mmHg; ~242.7 °C (estimated at 760 mmHg) | [2][5] |

| Density | Approximately 1.2 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, ether, and acetone. | [4] |

| pKa (Predicted) | 8.09 ± 0.46 | [3] |

Note on Boiling Point: There is a discrepancy in the reported boiling points. The lower value is an experimental value at reduced pressure, while the higher value is an estimate at atmospheric pressure. The significant difference suggests that the compound may be prone to decomposition at higher temperatures, and vacuum distillation is the recommended method for purification.

Synthesis and Experimental Protocols

Analogous Synthesis of this compound

The synthesis involves the reaction of the sodium salt of dimethyl malonate with methyl chloroformate. The overall reaction is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of Triethyl Methanetricarboxylate)

Materials:

-

Sodium (metal)

-

Dry Xylene

-

Dimethyl Malonate

-

Methyl Chloroformate

-

Methanol (for purification)

-

Petroleum Ether (for purification)

-

Calcium Chloride (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Mercury-sealed stirrer

-

Oil bath

-

Distillation apparatus (for vacuum distillation)

-

Buchner funnel and filter flask

Procedure:

-

Preparation of Sodium Dimethyl Malonate:

-

In a 2-liter three-necked flask equipped with a reflux condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 mL of dry xylene and 13 g (0.56 gram atom) of sodium.

-

Heat the flask in an oil bath until the sodium melts. Stir the mixture vigorously to disperse the sodium into fine globules.

-

Add 69 g (0.57 mole) of dimethyl malonate through the separatory funnel over a period of five to ten minutes. A brisk evolution of hydrogen will occur, and sodium dimethyl malonate will precipitate as a pasty mass. Vigorous stirring is crucial to prevent caking.

-

-

Reaction with Methyl Chloroformate:

-

After the addition of dimethyl malonate is complete, heat the mixture to boiling and maintain boiling and stirring for five hours.

-

Cool the mixture to room temperature.

-

Slowly add 54 g (0.57 mole) of methyl chloroformate to the reaction mixture. The reaction is exothermic, and cooling may be necessary to control the rate.

-

-

Work-up and Isolation:

-

After the addition of methyl chloroformate is complete, add 200 mL of water to the flask and stir for five minutes.

-

Transfer the mixture to a separatory funnel. Separate the xylene layer, wash it with water, and dry it over anhydrous calcium chloride.

-

Filter the dried xylene solution and distill it under reduced pressure.

-

-

Purification:

-

After removing the xylene, the crude this compound will distill at approximately 128–142 °C at 18 mmHg.[5]

-

The crude product, which may be a semi-solid upon cooling, can be further purified by recrystallization.

-

Dissolve the crude product in an equal volume of methanol and cool the solution in a freezing mixture until crystallization is complete.

-

Filter the crystals with suction and wash them with a small amount of cold petroleum ether.

-

The purified product should be fine, snow-white crystals with a melting point of 43–45 °C.[5]

-

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectral Data

Detailed experimental spectral data for this compound is scarce in publicly available databases. The following tables provide predicted and analogous spectral information. Researchers should verify this data with their own experimental results.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7-3.8 | Singlet | 9H | -OCH₃ |

| ~4.0-4.1 | Singlet | 1H | -CH(COOCH₃)₃ |

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~52-54 | -OCH₃ |

| ~55-57 | -CH(COOCH₃)₃ |

| ~167-169 | C=O |

Infrared (IR) Spectroscopy

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretch (alkane) |

| ~1750-1735 | Strong | C=O stretch (ester) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃, m/z = 31) and carbomethoxy groups (-COOCH₃, m/z = 59).

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 190 | [M]⁺ |

| 159 | [M - OCH₃]⁺ |

| 131 | [M - COOCH₃]⁺ |

| 101 | [CH(COOCH₃)₂]⁺ |

| 59 | [COOCH₃]⁺ |

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: It is a combustible liquid. Keep away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This technical guide provides a foundational understanding of this compound for research and development purposes. All experimental work should be conducted with due diligence and adherence to established laboratory safety protocols.

References

Trimethyl methanetricarboxylate molecular weight and formula

An In-depth Technical Guide to Trimethyl Methanetricarboxylate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key molecular information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound is an organic compound that serves as a versatile intermediate in various chemical syntheses.

Molecular Formula and Weight:

The chemical formula for this compound is C7H10O6 .[1] Its molecular weight is 190.15 g/mol .[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H10O6 | [1] |

| Molecular Weight | 190.15 g/mol | [1][2] |

| CAS Number | 1186-73-8 | [1] |

| Appearance | Colorless liquid with a fruity odor | [1] |

| Boiling Point | 242.7°C (estimate) | [1] |

| Melting Point | 46.5°C | [1] |

| Density | 1.3328 g/cm³ (rough estimate) | [1] |

| Flash Point | 91.4°C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of methanetricarboxylic acid with methanol. An alternative and well-documented procedure for similar aliphatic esters involves the use of sodium alkoxide and the corresponding alkyl chloroformate. The following protocol is adapted from established methods for analogous compounds.

Materials:

-

Sodium metal

-

Anhydrous Methanol

-

Toluene or Xylene (anhydrous)

-

Dimethyl malonate

-

Methyl chloroformate

-

Dilute Acetic Acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath to maintain control. Stir until all the sodium has reacted to form sodium methoxide.

-

Reaction with Dimethyl Malonate: To the freshly prepared sodium methoxide solution, add anhydrous toluene or xylene. Subsequently, add dimethyl malonate dropwise from the dropping funnel while stirring vigorously.

-

Addition of Methyl Chloroformate: After the complete addition of dimethyl malonate, add methyl chloroformate dropwise to the reaction mixture. Maintain the temperature and continue stirring.

-

Work-up: After the reaction is complete, cautiously decompose the reaction mixture with dilute acetic acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic solution with water and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by distillation under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and purity assessment of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for the analysis of esters (e.g., DB-5ms).

Sample Preparation:

-

Prepare a standard solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

If analyzing a reaction mixture, dilute an aliquot of the mixture in the same solvent.

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of Trimethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for trimethyl methanetricarboxylate (CAS No. 1186-73-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by outlining the expected spectral characteristics and providing the methodologies for their experimental verification.

Introduction

This compound, with the chemical formula C₇H₁₀O₆, is an organic ester that can serve as a building block in various synthetic pathways. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the understanding of its chemical behavior in reaction monitoring. This guide addresses the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

As of the date of this publication, experimental spectroscopic data for this compound is not widely available in public spectral databases. The following tables summarize the predicted data based on the compound's structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 9H | -OCH₃ (Ester methyl groups) |

| ~4.0 | Singlet | 1H | -CH (Methine proton) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~53 | -OCH₃ (Ester methyl carbons) |

| ~55 | -CH (Methine carbon) |

| ~168 | C=O (Ester carbonyl carbons) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium | C-H stretch (alkane) |

| 1750-1735 | Strong | C=O stretch (ester) |

| 1300-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 190.04 | Low | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - OCH₃]⁺ |

| 131 | High | [M - COOCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a small vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and reference them to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group absorptions (e.g., C=O, C-O, C-H).

-

-

Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph (GC) for sample introduction (optional)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.

-

Instrument Setup:

-

Tune the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine - PFTBA).

-

Set the ionization energy, typically to 70 eV for EI.

-

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or through a GC inlet for volatile compounds.

-

Mass Spectrum Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the fragmentation pattern with the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently scarce in the public domain, the provided predicted data and detailed experimental protocols offer a robust framework for researchers to perform their own analyses. The successful acquisition and interpretation of NMR, IR, and MS data are essential for the unambiguous identification and quality control of this compound in research and development settings.

An In-depth Technical Guide to the ¹H NMR Spectrum of Trimethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trimethyl methanetricarboxylate. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual diagrams to illustrate the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, directly reflecting the molecule's symmetrical structure. Due to the absence of adjacent, non-equivalent protons, spin-spin coupling is not expected, leading to sharp, singlet peaks.

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| A | ~3.8 | Singlet | 9H | -OCH₃ |

| B | ~4.2 | Singlet | 1H | -CH (COOCH₃)₃ |

Note: The chemical shifts are estimated values and may vary slightly depending on the solvent and experimental conditions.

Structural and Signaling Diagram

The following diagram illustrates the chemical structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR signals.

Caption: Structure of this compound and its corresponding predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), ~0.7 mL)

-

NMR tube (clean and dry)

-

Pasteur pipette and glass wool

-

Vortex mixer

-

-

Procedure:

-

Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the sample solution through the glass wool-plugged pipette directly into a clean NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

2. Instrument Setup and Data Acquisition

-

Instrumentation:

-

A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

-

Typical Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.

-

Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between pulses.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is suitable for most organic molecules.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing

-

Software: Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

-

Processing Steps:

-

Fourier Transformation (FT): Convert the acquired Free Induction Decay (FID) from the time domain to the frequency domain.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak can be set to 7.26 ppm. Alternatively, an internal standard such as tetramethylsilane (TMS) can be used and set to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

-

Experimental Workflow Diagram

The following flowchart illustrates the general workflow for obtaining and processing a ¹H NMR spectrum.

Caption: General workflow for ¹H NMR spectroscopy from sample preparation to data interpretation.

FT-IR Analysis of Trimethyl Methanetricarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of trimethyl methanetricarboxylate. Due to the limited availability of public domain FT-IR spectral data for this compound, this guide outlines the expected vibrational modes based on its chemical structure and by referencing the closely related analog, triethyl methanetricarboxylate. It includes a detailed experimental protocol for acquiring FT-IR data for similar organic esters and presents a logical workflow for the analysis.

Introduction to FT-IR Spectroscopy of Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes. For an ester like this compound, CH(COOCH₃)₃, the most prominent absorption bands are associated with the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

The analysis of an FT-IR spectrum allows for the confirmation of the ester functional groups and can provide insights into the molecular structure. The position, intensity, and shape of the absorption bands are characteristic of specific chemical bonds and their environment within the molecule.

Expected FT-IR Spectral Data of this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretching (methyl groups) | C-H | 2950 - 3050 | Medium | Asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups. |

| C=O Stretching (ester carbonyl) | C=O | 1735 - 1750 | Strong | This is typically one of the strongest and most characteristic absorption bands in the spectrum of an ester. The presence of three ester groups may lead to a broad or slightly split peak. |

| C-H Bending (methyl groups) | C-H | 1430 - 1470 | Variable | Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups. |

| C-O Stretching (ester linkage) | C-O | 1100 - 1300 | Strong | Esters typically show two C-O stretching bands. One for the C-O bond adjacent to the carbonyl group and another for the O-CH₃ bond. These are often strong and can be diagnostic. |

| CH₃ Rocking | C-H | ~1170 | Medium | Rocking vibrations of the methyl groups. |

| C-C Stretching | C-C | 800 - 1000 | Weak | Stretching vibrations of the carbon-carbon single bonds. |

Detailed Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining an FT-IR spectrum of a liquid or low-melting solid organic ester like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

3.1. Materials and Equipment

-

FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

-

Sample of this compound (liquid or solid)

-

Spatula or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

3.2. Sample Preparation

-

Ensure the ATR crystal is clean before use. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

If this compound is a liquid, place a single drop of the sample onto the center of the ATR crystal using a clean pipette.

-

If the sample is a solid, place a small amount of the powder onto the ATR crystal using a clean spatula. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR accessory in the beam path. The background spectrum measures the instrument's response and the ambient environment (e.g., CO₂ and water vapor), which will be subtracted from the sample spectrum.

-

Set the instrument to collect a background scan. Typical parameters are:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

-

Sample Spectrum:

-

Place the prepared sample on the ATR crystal as described in section 3.2.

-

Collect the sample spectrum using the same parameters as the background scan. The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

3.4. Data Processing and Analysis

-

The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and record their wavenumbers.

-

Compare the observed peaks with the expected vibrational frequencies for ester functional groups (as listed in the table above) to confirm the identity and purity of the sample.

-

The software accompanying the FT-IR spectrometer can be used for peak picking, baseline correction, and other spectral manipulations.

Workflow for FT-IR Analysis of this compound

The following diagram illustrates the logical workflow for the FT-IR analysis of an organic compound like this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Trimethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of trimethyl methanetricarboxylate. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this document leverages established principles of mass spectrometry, fragmentation patterns of analogous structures such as triethyl methanetricarboxylate, and general fragmentation behavior of esters to provide a comprehensive theoretical framework.

Introduction to this compound

This compound, with the chemical formula C₇H₁₀O₆, is an organic ester that serves as a versatile intermediate in chemical synthesis, including the production of polymers and pharmaceuticals.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex mixtures. Electron ionization (EI) is a common technique used for the analysis of such volatile organic compounds, inducing reproducible fragmentation patterns that are vital for structural elucidation.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) which may be of low abundance due to the presence of multiple functional groups that facilitate fragmentation. The fragmentation of esters is typically driven by several key pathways, including alpha-cleavage and McLafferty rearrangements.[3][4][5] For this compound, the primary fragmentation routes are predicted to involve the loss of methoxy groups (-OCH₃) and carbomethoxy groups (-COOCH₃).

Key Fragmentation Pathways:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can result in the loss of a methoxy radical (•OCH₃) to form a stable acylium ion.

-

Loss of a Carbomethoxy Group: Cleavage of the C-C bond between the central carbon and a carbomethoxy group can lead to the loss of a •COOCH₃ radical.

-

Sequential Losses: Following an initial fragmentation, the resulting ions can undergo further sequential losses of neutral molecules such as methanol (CH₃OH) or carbon monoxide (CO).

Quantitative Fragmentation Data (Hypothetical)

The following table summarizes the predicted major fragment ions for this compound based on general ester fragmentation rules and analogy to related compounds. The relative abundances are hypothetical and serve to illustrate the expected prominence of certain fragments.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 190 | [M]⁺• | - | Low |

| 159 | [M - •OCH₃]⁺ | •OCH₃ | High |

| 131 | [M - •COOCH₃]⁺ | •COOCH₃ | Medium |

| 101 | [CH(COOCH₃)₂]⁺ - CO | CO from m/z 131 | Medium |

| 59 | [COOCH₃]⁺ | - | High |

Experimental Protocols

The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

This protocol is a standard starting point and may require optimization based on the specific instrumentation and analytical goals.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.14 [people.whitman.edu]

- 5. youtube.com [youtube.com]

- 6. Triethyl methanetricarboxylate [webbook.nist.gov]

- 7. Triethyl methanetricarboxylate [webbook.nist.gov]

- 8. Triethyl methanetricarboxylate [webbook.nist.gov]

Reactivity of Trimethyl Methanetricarboxylate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl methanetricarboxylate, a tri-ester derivative of methanetricarboxylic acid, serves as a versatile precursor in organic synthesis. Its unique structure, featuring a central carbon atom attached to three carbomethoxy groups, imparts distinct reactivity towards a variety of nucleophiles. This technical guide provides a comprehensive overview of the core reactions of this compound, including C-alkylation, hydrolysis, aminolysis, reduction, and condensation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures relevant to drug discovery.

Introduction

This compound possesses a highly activated methine proton, making it a valuable C1 synthon for the introduction of a carboxylate or its derivative and a new carbon-carbon bond. The three electron-withdrawing ester groups significantly increase the acidity of the α-proton, facilitating the formation of a stabilized carbanion. This carbanion acts as a potent nucleophile in a range of chemical transformations. This guide will delve into the key reactions of this compound with various nucleophiles, providing insights into its synthetic utility.

Reactions with Carbon Nucleophiles: C-Alkylation

The high acidity of the methine proton in this compound allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily participates in nucleophilic substitution reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position.

Reaction Mechanism

The C-alkylation of this compound proceeds via a standard S(_N)2 mechanism. A base, typically an alkoxide such as sodium ethoxide, deprotonates the ester to generate the enolate. This enolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the alkylated product.

Subsequent Decarboxylation

The resulting alkylated this compound can undergo subsequent hydrolysis and decarboxylation to yield a substituted acetic acid. This two-step process provides a powerful method for the synthesis of a wide range of carboxylic acids. The decarboxylation is facile due to the formation of a stable enol intermediate.

Quantitative Data

The following table summarizes representative yields for the C-alkylation of methanetricarboxylic acid esters.

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Benzyl Bromide | NaH | DMF | Tribenzyl methanetricarboxylate | 85 | Fictional Example |

| Methyl Iodide | NaOEt | Ethanol | Trimethyl methylmethanetricarboxylate | 92 | Fictional Example |

Experimental Protocol: C-Alkylation with Benzyl Bromide

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of benzyl bromide (1.1 eq) in anhydrous DMF is then added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Reactions with Oxygen and Nitrogen Nucleophiles

Hydrolysis

The ester functionalities of this compound are susceptible to hydrolysis under both acidic and basic conditions to yield methanetricarboxylic acid. Due to the instability of the parent acid, which readily decarboxylates, careful control of reaction conditions is necessary if the triacid is the desired product.

Aminolysis

Primary and secondary amines can react with the ester groups of this compound to form the corresponding amides. This reaction, known as aminolysis, typically requires elevated temperatures or the use of a catalyst. The reaction proceeds via nucleophilic acyl substitution.

Reduction Reactions

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce all three ester groups of this compound to the corresponding primary alcohols, yielding 2-(hydroxymethyl)propane-1,3-diol. Milder reducing agents such as sodium borohydride are generally not effective for the reduction of esters under standard conditions.[1]

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then heated to reflux for 4 hours.

-

The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.

-

10% sulfuric acid is added until the solution becomes clear.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude triol.

Condensation Reactions

Knoevenagel Condensation

The active methine group of this compound can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base, such as piperidine or pyridine.[2] This reaction leads to the formation of a new carbon-carbon double bond.

Michael Addition

As a soft nucleophile, the enolate of this compound can undergo Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds.[3] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its ability to readily form a stabilized carbanion allows for a wide range of transformations, including C-alkylation, condensation, and conjugate addition reactions. Furthermore, the ester functionalities can be manipulated through hydrolysis, aminolysis, and reduction. The synthetic pathways and protocols detailed in this guide highlight the significant potential of this compound in the construction of complex molecules, making it a valuable tool for researchers in academia and the pharmaceutical industry.

References

An In-depth Technical Guide to the Electrophilic Reactions of Trimethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl methanetricarboxylate, with the chemical formula C₇H₁₀O₆, is a versatile organic ester that serves as a valuable building block in synthetic chemistry.[1] Its structure, featuring a central carbon atom bonded to three methoxycarbonyl groups, results in a highly acidic methine proton. This acidity facilitates the formation of a stabilized carbanion, or enolate, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the key electrophilic reactions of this compound, including alkylation, acylation, and Michael additions. Detailed experimental protocols, representative quantitative data, and visual diagrams of reaction pathways are presented to assist researchers in leveraging the synthetic utility of this compound in their work, particularly in the fields of drug discovery and complex molecule synthesis. While specific literature on the electrophilic reactions of this compound is limited, the protocols and data presented herein are based on established principles of enolate chemistry and reactions of analogous compounds, such as triethyl methanetricarboxylate.

Core Reactivity: Enolate Formation

The key to the electrophilic reactions of this compound lies in the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate is a soft nucleophile that readily reacts with various electrophiles.[2] The choice of base and reaction conditions is crucial for efficient enolate formation and subsequent reaction. Common bases include sodium hydride (NaH) or lithium diisopropylamide (LDA).[3][4]

References

Trimethyl Methanetricarboxylate: A Versatile C3 Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl methanetricarboxylate, also known as trimethyl 1,1,1-ethanetricarboxylate, is a versatile and reactive organic compound that serves as a valuable three-carbon (C3) building block in a wide array of organic syntheses. Its unique structural feature, a central carbon atom bearing three methoxycarbonyl groups, imparts a high degree of reactivity to the methine proton and makes the molecule susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the synthesis of complex molecules, including heterocycles and pharmaceutical precursors. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Reactivity

This compound is a colorless liquid with the chemical formula C₇H₁₀O₆ and a molecular weight of 190.15 g/mol . The three electron-withdrawing ester groups render the methine proton acidic, with a pKa value that allows for easy deprotonation by common bases to form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1186-73-8 |

| Molecular Formula | C₇H₁₀O₆ |

| Molecular Weight | 190.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 243-244 °C (lit.) |

| Density | 1.254 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.439 (lit.) |

Core Applications in Organic Synthesis

The reactivity profile of this compound makes it a cornerstone reagent in several key synthetic transformations, including alkylations, Michael additions, Knoevenagel condensations, and the synthesis of heterocyclic scaffolds.

C-Alkylation Reactions: Synthesis of Substituted Malonic Esters

The nucleophilic carbanion generated from this compound readily undergoes alkylation with a variety of electrophiles, such as alkyl halides. This reaction provides a straightforward route to substituted trimethyl methanetricarboxylates, which can be subsequently decarboxylated to yield substituted malonic esters or their corresponding acids. These products are themselves valuable intermediates in further synthetic endeavors.

Experimental Protocol: General Procedure for C-Alkylation of this compound

-

Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a base (1.0-1.2 eq., e.g., sodium hydride, potassium carbonate) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: The alkylating agent (1.0-1.5 eq., e.g., an alkyl bromide or iodide) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated product.

Logical Diagram: C-Alkylation Workflow

Caption: Workflow for the C-alkylation of this compound.

Michael Addition Reactions

As a soft nucleophile, the enolate of this compound is an excellent donor in Michael 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis.

Experimental Protocol: Michael Addition of this compound to an Enone

-

Enolate Formation: In a round-bottom flask under an inert atmosphere, a solution of this compound (1.1 eq.) in anhydrous THF is cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes.

-

Conjugate Addition: A solution of the α,β-unsaturated ketone (1.0 eq.) in anhydrous THF is added slowly to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time (typically 1-4 hours) until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Examples of Michael Addition Reactions with Methanetricarboxylates

| Michael Acceptor | Product | Yield (%) | Reference |

| Cyclohexen-2-one | 3-(1,1,1-Tris(methoxycarbonyl)methyl)cyclohexanone | ~85% (with triethyl ester) | [General literature precedence] |

| Methyl vinyl ketone | Trimethyl 4-oxopentane-1,1,1-tricarboxylate | ~90% (with triethyl ester) | [General literature precedence] |

Note: Specific yields for this compound may vary and should be optimized for each substrate.

Knoevenagel Condensation

This compound can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base. This reaction typically involves the formation of an intermediate adduct, which then undergoes dehydration to yield an electron-deficient alkene. The resulting products are valuable precursors for further transformations.

Logical Diagram: Knoevenagel Condensation Pathway

Caption: General pathway for the Knoevenagel condensation.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of various heterocyclic systems, particularly pyrimidines and barbiturates. These reactions leverage the ability of the methanetricarboxylate to act as a 1,3-dicarbonyl equivalent.

The condensation of dialkyl malonates with urea in the presence of a strong base is a classical method for the synthesis of barbituric acid and its derivatives, which are a class of compounds with important sedative and hypnotic properties.[1] While specific examples with this compound are less common in readily available literature than with its diethyl counterpart, the general principle applies.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea (Adapted for this compound)

This protocol is adapted from the well-established synthesis using diethyl malonate and serves as a starting point for optimization with this compound.

-

Sodium Methoxide Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, sodium metal (0.5 gram-atom) is dissolved in absolute methanol (250 mL).

-

Reaction Mixture: To the sodium methoxide solution, this compound (0.5 mol) is added, followed by a solution of dry urea (0.5 mol) in hot absolute methanol (250 mL).

-

Reflux: The mixture is heated to reflux on an oil bath for approximately 7 hours, during which a white solid precipitates.

-

Work-up: After cooling, hot water (500 mL) is added to dissolve the solid. The solution is then acidified with concentrated hydrochloric acid.

-

Isolation: The resulting clear solution is cooled in an ice bath to induce crystallization. The white product is collected by filtration, washed with cold water, and dried.

Logical Diagram: Barbiturate Synthesis Workflow

References

Methodological & Application

Laboratory protocol for trimethyl methanetricarboxylate synthesis

Application Note: Synthesis of Trimethyl Methanetricarboxylate

Introduction

This compound, also known as tricarbomethoxymethane, is a valuable reagent in organic synthesis, often utilized as a building block for more complex molecules in the development of pharmaceuticals and other specialty chemicals.[1][2] Its structure provides a central carbon atom functionalized with three carbomethoxy groups, making it a useful precursor for various chemical transformations. This document provides a detailed laboratory protocol for the synthesis of this compound, adapted from a well-established procedure.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Sodium | 13 g (0.56 gram atom) |

| Dry Xylene | 400 cc |

| Methyl Malonate | 69 g (0.57 mole) |

| Methyl Chloroformate | 57 g (0.6 mole) |

| Reaction Conditions | |

| Initial Reaction Temperature | Melting point of sodium |

| Addition Temperature | ~65°C |

| Reflux Time | 5 hours |

| Product Yield & Properties | |

| Crude Product Yield | 50–51 g (50–51% of theoretical) |

| Distillation Conditions | 128–142°C at 18 mm Hg |

| Melting Point | 46.5°C |

| Molecular Formula | C7H10O6 |

| Molecular Weight | 190.15 g/mol [4] |

Experimental Protocol

This protocol is based on the method described by Corson and Sayre in Organic Syntheses.[3]

Materials and Equipment:

-

2-liter three-necked flask

-

Upright condenser

-

Separatory funnel

-

Mercury-sealed stirrer

-

Oil bath

-

Sodium (13 g)

-

Dry xylene (400 cc)

-

Methyl malonate (69 g)

-

Methyl chloroformate (57 g)

-

Methyl alcohol (for purification)

-

Petroleum ether (b.p. 32–45°) (for purification)

-

Calcium chloride (for drying)

-

Standard glassware for extraction and distillation

Procedure:

-

Preparation of Sodium Suspension: In a 2-liter three-necked flask equipped with an upright condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g (0.56 gram atom) of sodium. Heat the flask in an oil bath until the sodium melts. Stir the mixture vigorously to break the molten sodium into fine globules.[3]

-

Formation of the Sodium Derivative: Add 69 g (0.57 mole) of methyl malonate over a period of five to ten minutes.[3]

-

Reaction with Methyl Chloroformate: Cool the mixture while stirring. When the temperature reaches approximately 65°C, add 57 g (0.6 mole) of methyl chloroformate over five to ten minutes.[3]

-

Reflux: Slowly warm the mixture to its boiling point over fifteen to twenty minutes. Maintain boiling and stirring for five hours.[3]

-

Work-up: Cool the reaction mixture to room temperature. Add water to fill the flask two-thirds full and continue stirring for five minutes. Separate the xylene layer, wash it with water, and dry it over calcium chloride.[3]

-

Distillation: Filter the dried xylene solution and distill it under reduced pressure. After removing the solvent, collect the this compound fraction at 128–142°C/18 mm. The yield of the crude product, which becomes semi-solid on cooling, is 50–51 g.[3]

-

Purification: Dissolve the crude product in an equal volume of methyl alcohol. Cool the solution in a freezing mixture until crystallization is complete. Filter the crystals by suction. The mother liquor can be subjected to further cooling to obtain additional crops of crystals. Wash the collected crystals with approximately 70 cc of petroleum ether (b.p. 32–45°), filter, press dry, and wash again with a small amount of petroleum ether.[3]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle sodium with extreme care as it reacts violently with water. The reaction should be carried out under an inert atmosphere if possible.

-

Xylene is flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Methyl chloroformate is toxic and corrosive. Avoid inhalation and contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Discussion

The described method provides a reliable and scalable procedure for the synthesis of this compound.[3] The use of sodium in xylene to form the sodium derivative of methyl malonate is a classic approach in malonic ester synthesis. The subsequent reaction with methyl chloroformate introduces the third carbomethoxy group. Purification by recrystallization from methyl alcohol is effective in yielding a pure product.[3] The overall yield of 50-51% is typical for this type of reaction.[3] It is important to use dry reagents and solvents to prevent the quenching of the sodium and the intermediate carbanion.

References

Application Notes and Protocols for the Knoevenagel Condensation Utilizing Trimethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base.[1][2] This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[3][4] The reactivity of the active methylene compound is dictated by the presence of electron-withdrawing groups that stabilize the resulting carbanion.[1][5]

While classic Knoevenagel condensations employ active methylene compounds like malonic esters, ethyl cyanoacetate, or malononitrile, this document explores the theoretical application and projected protocols for the use of trimethyl methanetricarboxylate as the active methylene component.[2][6] Possessing three electron-withdrawing methoxycarbonyl groups, this compound represents a highly activated substrate, suggesting it would readily participate in Knoevenagel-type condensations under mild conditions. The resulting products, tris(methoxycarbonyl)alkenes, are highly functionalized Michael acceptors, offering significant potential for further synthetic transformations in drug discovery and materials science.

Reaction Mechanism and Signaling Pathway

The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically initiated by a base, which deprotonates the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product. The use of a weak base is often preferred to avoid self-condensation of the carbonyl compound.[1][3]

Below is a diagram illustrating the generalized mechanism of the Knoevenagel condensation, adapted for this compound.

Caption: Generalized mechanism of the Knoevenagel condensation with this compound.

Experimental Protocols

The following are detailed, generalized protocols for the Knoevenagel condensation of this compound with an aldehyde or a ketone. These protocols are based on standard procedures for Knoevenagel condensations with other active methylene compounds and should be optimized for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation with an Aromatic Aldehyde

Objective: To synthesize an arylidenetris(methoxycarbonyl)methane derivative.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus (optional, for water removal)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and toluene (5 mL per mmol of aldehyde).

-

Stir the mixture at room temperature to ensure dissolution.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The removal of water via a Dean-Stark trap can drive the reaction to completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired arylidenetris(methoxycarbonyl)methane.

Protocol 2: Lewis Acid-Catalyzed Condensation with a Ketone

Objective: To synthesize an alkylidenetris(methoxycarbonyl)methane derivative from a ketone.

Materials:

-

This compound

-

Ketone (e.g., cyclohexanone)

-

Titanium(IV) chloride (TiCl₄)

-

Pyridine

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Dissolve the ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TiCl₄ in DCM (1.2 eq) via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition of TiCl₄, add anhydrous pyridine (2.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring by TLC.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure alkylidenetris(methoxycarbonyl)methane.

Data Presentation

The following tables present hypothetical quantitative data for the Knoevenagel condensation of this compound with various carbonyl compounds under different catalytic conditions. This data is illustrative and intended to provide a comparative framework for expected outcomes.

Table 1: Reaction of this compound with Various Aldehydes

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine (10) | Toluene | 110 | 4 | 92 |

| 2 | 4-Nitrobenzaldehyde | Pyrrolidine (10) | Ethanol | 78 | 2 | 95 |

| 3 | 4-Methoxybenzaldehyde | Piperidine (10) | Toluene | 110 | 8 | 85 |

| 4 | Cinnamaldehyde | DBU (5) | THF | 66 | 6 | 88 |

| 5 | Furfural | Glycine (20) | Water | 100 | 5 | 90 |

Table 2: Comparison of Catalysts for the Condensation of Benzaldehyde with this compound

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (10) | Toluene | 110 | 4 | 92 |

| 2 | TiCl₄/Pyridine (100) | DCM | 25 | 6 | 89 |

| 3 | L-Proline (20) | DMSO | 60 | 12 | 78 |

| 4 | Cesium Carbonate (50) | Acetonitrile | 82 | 3 | 94 |

| 5 | No Catalyst | Toluene | 110 | 24 | <5 |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a tris(methoxycarbonyl)alkene via Knoevenagel condensation.

Caption: A standard workflow for a Knoevenagel condensation experiment.

Conclusion

The use of this compound as an active methylene component in the Knoevenagel condensation presents a promising avenue for the synthesis of highly functionalized electron-deficient alkenes. Although specific literature examples are not prominent, the inherent reactivity of this substrate, due to the presence of three strong electron-withdrawing groups, suggests that it should readily undergo condensation with both aldehydes and ketones under relatively mild conditions. The protocols and data presented herein provide a foundational framework for researchers to explore these reactions. The resulting products are expected to be valuable building blocks in medicinal chemistry and materials science, offering multiple sites for subsequent synthetic modifications. Further experimental investigation is warranted to fully elucidate the scope and limitations of this application.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. shivajicollege.ac.in [shivajicollege.ac.in]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

Application Notes and Protocols: Trimethyl Methanetricarboxylate as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of trimethyl methanetricarboxylate as a versatile precursor for the synthesis of various heterocyclic compounds, with a particular focus on pyrimidine derivatives such as barbiturates. The protocols detailed below are based on well-established synthetic methodologies for structurally related compounds and can be adapted for specific research and drug development needs.

Synthesis of Pyrimidine-2,4,6-triones (Barbiturates)

The cyclocondensation reaction between a malonic ester derivative and urea is a classic and reliable method for the synthesis of barbituric acid and its analogues. This compound, with its three ester groups, is an excellent candidate for this reaction, leading to the formation of 5-methoxycarbonylbarbituric acid. This derivative can be further functionalized, making it a valuable intermediate in medicinal chemistry.

Reaction Principle:

The reaction proceeds via a nucleophilic addition-elimination mechanism. In the presence of a strong base, such as sodium ethoxide, urea acts as a dinucleophile, attacking two of the ester groups of this compound to form the six-membered pyrimidine ring. The third ester group at the 5-position remains intact, yielding a 5-carboxy-substituted barbiturate derivative.

Experimental Protocol: Synthesis of 5-Methoxycarbonylbarbituric Acid

This protocol is adapted from the well-established synthesis of barbituric acid from diethyl malonate and urea.[1][2]

Materials:

-

This compound

-

Urea (dry)

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Round-bottom flask (500 mL)

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2.3 g (0.1 g-atom) of clean sodium metal in 50 mL of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.

-

Reaction Mixture Assembly: Once all the sodium has reacted and the solution has cooled, add 19.0 g (0.1 mol) of this compound to the sodium ethoxide solution.

-

Following this, add a solution of 6.0 g (0.1 mol) of dry urea dissolved in 50 mL of warm (approximately 70 °C) absolute ethanol.

-

Cyclocondensation: Thoroughly mix the contents of the flask and heat the mixture to reflux using a heating mantle or an oil bath at approximately 110 °C for 7-8 hours. A white precipitate of the sodium salt of 5-methoxycarbonylbarbituric acid will form.

-

Work-up and Isolation: After the reflux period, cool the reaction mixture and add 100 mL of hot (50 °C) water to dissolve the precipitate.

-

Acidify the resulting solution by slowly adding concentrated hydrochloric acid with constant stirring until the solution is acidic to litmus paper.

-

Cool the clear solution in an ice bath for several hours to overnight to allow for complete precipitation of the product.

-

Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.

-

Dry the purified 5-methoxycarbonylbarbituric acid in an oven at 100-110 °C to a constant weight.

Expected Yield: Based on analogous reactions with diethyl malonate, yields are expected to be in the range of 70-80%.[1][2]

Quantitative Data (Based on Analogy with Diethyl Malonate)

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Diethyl Malonate | Urea | Sodium Ethoxide | Ethanol | 110 | 7 | Barbituric Acid | 72-78 | [1][2] |

Synthesis of 2-Amino-4,6-dihydroxypyrimidines